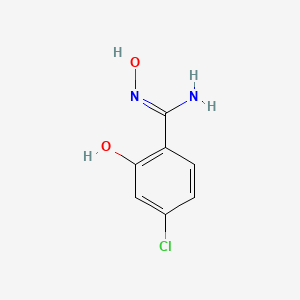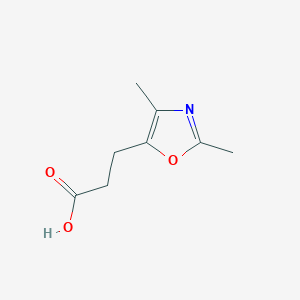![molecular formula C11H17NO2 B13316777 1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione](/img/structure/B13316777.png)
1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It contains a unique structure with an octahydrocyclopenta[c]pyrrol ring fused to a butane-2,3-dione moiety . This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione involves multiple steps and specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity .
Chemical Reactions Analysis
1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione can be compared with other similar compounds, such as:
- 1-(1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrol-3-yl)butane-2,3-dione
- 1-(1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrol-2-yl)butane-2,3-dione
These compounds share structural similarities but may differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)butane-2,3-dione |
InChI |
InChI=1S/C11H17NO2/c1-7(13)11(14)5-10-9-4-2-3-8(9)6-12-10/h8-10,12H,2-6H2,1H3 |
InChI Key |
XZOYUWGJWBGMAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CC1C2CCCC2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


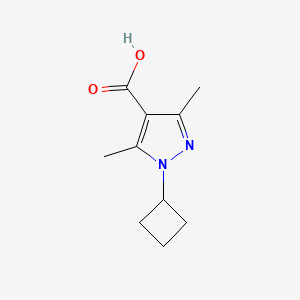
![1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13316705.png)
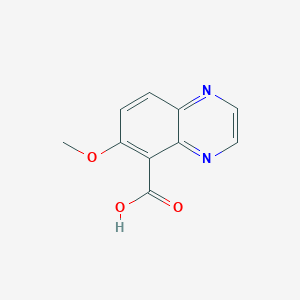
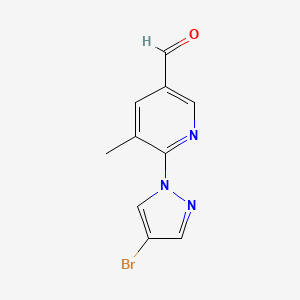
![2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13316720.png)
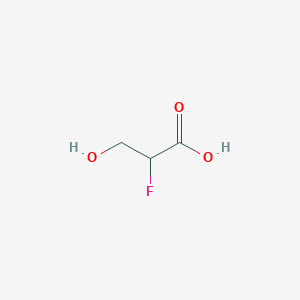
![3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13316731.png)
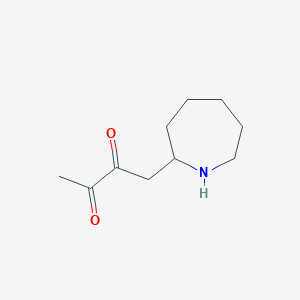

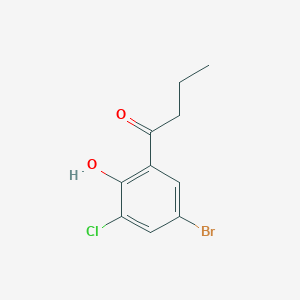
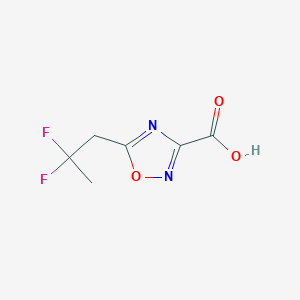
![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B13316763.png)
